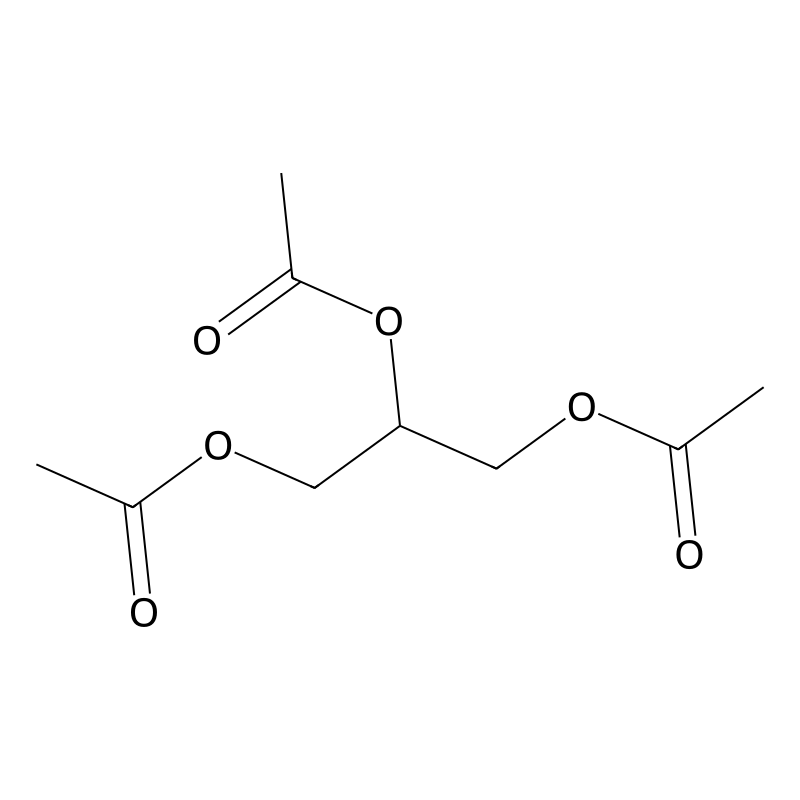

Triacetin

C9H14O6

C3H5(OCOCH3)3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H14O6

C3H5(OCOCH3)3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 58,000 mg/L at 25 °C

Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform

Miscible with benzene; very soluble in acetone

For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page.

58 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 7 (soluble)

moderately soluble in water; soluble in organic solvents

miscible (in ethanol)

Synonyms

Canonical SMILES

Source

[1] Assessment of antifungal activity of triacetin against Candida albicans and Aspergillus niger using XTT reduction assay:

- Drug Delivery: Due to its plasticizing properties, triacetin finds use in the formulation of capsules and tablets. It aids in maintaining the shape and integrity of these dosage forms [2]. Additionally, research suggests triacetin might enhance the bioavailability of certain drugs by improving their solubility [3].

Source

[2] Triacetin Market, Industry Size Forecast Report

Source

[3] Influence of Triacetin on Solubility and Dissolution of Ketoconazole from Solid Dispersions:

Triacetin has the chemical formula C₉H₁₄O₆ and is classified as a triglyceride, specifically the triester of glycerol with acetic acid. It appears as a colorless, viscous liquid with a sweet taste at low concentrations and is odorless. Triacetin has a high boiling point and low melting point, making it suitable for various applications in food and pharmaceuticals .

Triacetin's mechanism of action depends on its application. Here are two notable examples:

- Antifungal activity: Triacetin exhibits antifungal properties by slowly releasing acetic acid upon hydrolysis. This acidic environment disrupts fungal cell membranes [].

- Plasticizer: Triacetin acts as a plasticizer by increasing the flexibility and workability of polymers. It does this by interrupting the intermolecular forces between polymer chains, allowing them to move more freely [].

While generally considered safe, triacetin can pose some hazards:

Triacetin can undergo hydrolysis in the presence of water or enzymes, breaking down into glycerol and acetic acid. This reaction is significant in biological systems where triacetin is metabolized. The general hydrolysis reaction can be represented as:

Additionally, triacetin can react with other compounds in esterification processes, particularly when synthesized from glycerol and acetic acid or acetic anhydride .

Triacetin exhibits low toxicity and is considered safe for consumption. Studies indicate that it undergoes rapid hydrolysis in biological systems, primarily yielding glycerol and acetic acid. The resulting acetate can be oxidized for energy in various tissues . Triacetin has also shown fungistatic properties due to the release of acetic acid during degradation .

Triacetin can be synthesized through several methods:

- Esterification: The most common method involves the reaction of glycerol with acetic acid or acetic anhydride in the presence of an acid catalyst. This process can yield high selectivity for triacetin.

- Microwave Irradiation: This technique has been reported to achieve up to 99% yield using catalytic sodium hydroxide .

- Continuous Production: A patented process allows for the continuous production of triacetin by reacting glycerol with acetic acid vapors under controlled temperatures and pressures .

Triacetin has diverse applications across various industries:

- Food Industry: Used as a solvent for flavorings and as a humectant (E1518).

- Pharmaceuticals: Functions as an excipient, plasticizer, and solvent in drug formulations.

- Cosmetics: Acts as a biocide and plasticizer in cosmetic products .

- Fuel Additive: Improves cold flow properties and acts as an antiknock agent in fuels.

- Biodegradable Plastics: Used in the synthesis of biodegradable materials for drug delivery systems .

Research indicates that triacetin does not adversely affect protein metabolism at relatively high doses. It may even suppress endogenous proteolysis when infused into subjects . Additionally, studies show that incorporating triacetin into biodiesel mixtures can enhance fuel properties without significant negative effects on engine performance .

Several compounds share structural similarities with triacetin. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Diacetin | Diglyceride | Two acetyl groups; used as a food additive |

| Monoacetin | Monoglyceride | One acetyl group; often used in food and pharmaceuticals |

| Glycerol | Triglyceride | Base molecule for synthesis; non-toxic humectant |

| Butyrylcholine | Quaternary ammonium compound | Related to acetylcholine; involved in neurotransmission |

Uniqueness of Triacetin

What sets triacetin apart from these similar compounds is its unique combination of properties that allow it to function effectively as both a solvent and a humectant while also serving critical roles in energy metabolism within biological systems. Its ability to be synthesized from renewable resources like glycerol makes it particularly appealing in sustainable chemistry contexts.

Homogeneous Acid-Catalyzed Processes

Homogeneous acid-catalyzed esterification represents the most widely studied approach for triacetin synthesis from glycerol and acetic acid. These processes employ dissolved acid catalysts that provide uniform distribution throughout the reaction medium, facilitating efficient contact between reactants and catalytic sites [1] [2].

The fundamental reaction mechanism involves three consecutive esterification steps, where each hydroxyl group of glycerol sequentially reacts with acetic acid to form water as a byproduct:

Glycerol + Acetic Acid ↔ Monoacetin + Water

Monoacetin + Acetic Acid ↔ Diacetin + Water

Diacetin + Acetic Acid ↔ Triacetin + Water [3]

Sulfuric acid serves as the most commonly employed homogeneous catalyst due to its strong acidic properties and availability. Under optimal conditions utilizing sulfuric acid catalyst with a molar ratio of catalyst to glycerol of 2.5%, temperature of 115°C, and reaction time of 90 minutes, glycerol conversion reaches 99.5% with triacetin selectivity of 77.84% [4]. The reaction exhibits exothermic behavior, requiring careful temperature control to prevent equilibrium shift toward reactant formation.

Alternative homogeneous acid catalysts include hydrochloric acid, nitric acid, and phosphoric acid, though their performance generally falls below that of sulfuric acid [5]. The catalyst concentration significantly influences both conversion rates and product selectivity, with optimal loadings typically ranging from 2-4% relative to glycerol mass [6].

The kinetic behavior of homogeneous acid-catalyzed processes follows consecutive second-order reactions, with rate constants exhibiting Arrhenius temperature dependence. The activation energies for the three sequential steps are 53, 65, and 94 kilojoules per mole respectively, indicating increasing difficulty in successive acetylation reactions due to steric hindrance effects [7] [8].

Anhydride-Mediated Acetylation Mechanisms

Anhydride-mediated acetylation offers superior thermodynamic advantages compared to conventional acetic acid esterification by eliminating water formation as a competing reaction. Acetic anhydride serves as both acetylating agent and water scavenger, driving the equilibrium toward complete triacetin formation [9].

The reaction mechanism involves direct nucleophilic attack of glycerol hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride, resulting in acetyl group transfer and acetic acid formation:

3(CH₃CO)₂O + C₃H₅(OH)₃ → C₃H₅(OCOCH₃)₃ + 3CH₃COOH [10]

Zeolite Beta and K-10 Montmorillonite demonstrate exceptional performance in anhydride-mediated processes, achieving 100% selectivity to triacetin within 20 minutes at 60°C with molar ratios of acetic anhydride to glycerol of 4:1 [9]. The superior performance stems from stabilization of acylium ion intermediates within the catalyst framework, facilitating rapid acetylation kinetics.

Microwave-assisted anhydride acetylation represents an emerging approach combining thermal and non-thermal effects to enhance reaction rates. Under microwave irradiation, triacetin yields of 98% can be achieved with quantitative exothermic synthesis from glycerol and acetic anhydride [11]. The mechanochemical energy generated eliminates additional heating requirements while providing uniform energy distribution throughout the reaction mixture.

Recent developments in continuous flow anhydride acetylation utilize Impact in Continuous Flow Heated Mechanochemistry technology, achieving 99% yield with 100% conversion and 99% selectivity in residence times of 15-30 minutes [11]. This biphasic approach enables efficient mixing of immiscible glycerol and acetic anhydride components while maintaining solvent-free conditions.

Advanced Catalytic Systems

Heterogeneous Zeolite Catalysts

Heterogeneous zeolite catalysts offer significant advantages including simplified product separation, catalyst reusability, and reduced corrosion compared to homogeneous systems. The microporous structure of zeolites provides shape selectivity and confined reaction environments that can enhance product selectivity [12] [13].

HZSM-5/MCM-41 micro/mesoporous molecular sieves represent the most advanced zeolite catalytic system for triacetin synthesis. These composite catalysts combine the acidic properties of HZSM-5 with the large pore structure of MCM-41, resulting in exceptional performance with 100% glycerol conversion and 91.3% triacetin selectivity after 32 hours at 125°C [12]. The synergistic effect provides numerous acidic sites, high surface area, and excellent diffusion efficiency for bulky triacetin molecules.

The preparation involves alkaline treatment of ZSM-5 followed by MCM-41 synthesis and ion exchange to generate protonic sites. Characterization reveals hexagonal mesoporous structure with characteristic diffraction peaks and high surface areas exceeding 500 square meters per gram [12]. The dual porosity system enables efficient transport of reactants and products while maintaining strong acid sites for catalytic activity.

Zeolite Beta demonstrates outstanding selectivity in anhydride-mediated processes, achieving 100% triacetin selectivity within 20 minutes at 60°C [9]. The three-dimensional pore structure with 12-membered ring channels facilitates accommodation of triacetin molecules while preventing secondary reactions. The stabilization of acylium ion intermediates within the framework contributes to enhanced reaction kinetics.

Natural zeolite catalysts activated with sulfuric acid provide cost-effective alternatives for triacetin synthesis. Optimization studies reveal that 0.5 M sulfuric acid activation yields the highest performance with glycerol conversion of 94.45% and triacetin selectivity of 4.01% [13]. The activation process creates additional acid sites while maintaining thermal stability for repeated use.

Ion-Exchange Resin Applications

Ion-exchange resins represent versatile heterogeneous catalysts combining strong acidic properties with thermal stability and reusability. The polymer matrix provides uniform distribution of sulfonic acid groups while maintaining structural integrity under reaction conditions [14] [15].

Amberlyst-15 stands as the most widely studied ion-exchange resin for glycerol esterification, demonstrating glycerol conversion of 97% with triacetin selectivity of 84.63% under optimized conditions [16]. The macroreticular structure provides excellent mass transfer properties while the high concentration of sulfonic acid groups ensures sufficient catalytic activity. Extended reaction times of 4 hours at 105°C with acetic acid to glycerol ratios of 9:1 yield optimal performance.

Amberlyst-36 offers enhanced performance for industrial applications, achieving complete glycerol conversion with triacetin yields of 30.1% and demonstrated stability after 5 catalytic cycles [17]. The improved thermal stability enables operation at elevated temperatures up to 130°C while maintaining catalytic activity. Screening studies confirm superior performance compared to zeolite alternatives under comparable conditions.

Nafion-based resins provide specialized applications in transesterification reactions with methanol. The perfluorinated structure offers exceptional chemical resistance while maintaining strong acid sites. Comparative studies with homogeneous sulfuric acid reveal similar reaction orders and activation energies, confirming equivalent mechanistic pathways [18].

Synthesized ion-exchange resins prepared via suspension polymerization of vinylbenzyl chloride-divinylbenzene copolymers offer customizable properties for specific applications. The incorporation of quaternary ammonium hydroxide groups enables basic catalysis for transesterification reactions. Kinetic modeling reveals superior fit to Eley-Rideal mechanisms compared to Langmuir-Hinshelwood-Hougen-Watson models [15].

Continuous-Flow Reaction Engineering

Continuous-flow reaction engineering enables efficient large-scale triacetin production while providing superior process control and heat management compared to batch operations [19]. The design considerations include residence time optimization, heat integration, and product separation strategies.

Reactive distillation represents the most advanced continuous-flow approach, combining reaction and separation in a single unit operation. The process utilizes hexane as an entrainer to facilitate water removal from the reaction zone, shifting equilibrium toward triacetin formation [3]. The column configuration includes reaction zones in the lower section and separation zones in the upper section, with feed streams entering at optimal stages.

The optimal reactive distillation design employs 16 stages with feed introduction at stage 2 and hexane reflux at stage 1. Operating conditions include 1 bar pressure and temperatures ranging from 49°C at the top to 137°C at the reboiler. The water-hexane azeotrope formation at 49.02°C enables efficient water removal with molar composition of 0.33 water and 0.67 hexane [3].

Process integration includes acetic acid recovery and triacetin purification columns operating under reduced pressure of 50 mmHg to minimize thermal degradation. The acetic acid removal column achieves complete separation with 15 stages, while the triacetin purification column requires 24 stages to meet 99.9% molar purity specifications [3]. Energy integration provides heat duties of 21.4 megajoules per kilogram of product for reboilers and 21.9 megajoules per kilogram for condensers.

Continuous acetylation processes offer simplified operation compared to reactive distillation while maintaining industrial viability. The process involves continuous feeding of liquid glycerol into reaction zones with countercurrent acetic acid vapor flow. Operating pressures of 0.2 to 30 bar and temperatures of 100 to 250°C provide flexibility for different catalyst systems [19].

Advanced continuous-flow systems utilizing Impact in Continuous Flow Heated Mechanochemistry technology achieve exceptional performance with residence times of 15-30 minutes [11]. The mechanochemical energy generated by bead impact eliminates external heating requirements while providing efficient mixing of immiscible reactants. The biphasic operation enables direct processing of glycerol and acetic anhydride without solvent requirements.

Green Chemistry Approaches

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies align with green chemistry principles by eliminating volatile organic compounds while reducing waste generation and environmental impact. These approaches rely on direct contact between reactants or employ environmentally benign alternatives to traditional solvents [11] [20].

Mechanochemical approaches utilize physical forces to promote chemical transformations without solvent requirements. The Impact in Continuous Flow Heated Mechanochemistry technology combines efficient phase dispersion with continuous flow processing, achieving 99% yield with 100% conversion and 99% selectivity [11]. The bead impact generates mechanochemical energy that eliminates additional heating requirements while ensuring uniform mixing of immiscible glycerol and acetic anhydride.

The biphasic nature of solvent-free processes presents unique challenges for mass transfer and reaction kinetics. Advanced mixing technologies including high-shear reactors and static mixers enhance interfacial contact between reactants. The absence of solvents requires careful temperature control to maintain optimal viscosity and flow characteristics [20].

Solid acid catalysts enable solvent-free operation by providing heterogeneous catalytic sites without requiring dissolved species. The surface reactions occur at the catalyst-reactant interface, eliminating the need for homogeneous solutions. Optimal catalyst selection considers both activity and selectivity while ensuring easy separation from products [21].

Process intensification strategies include reactive distillation and membrane reactors that combine reaction and separation functions. These approaches eliminate solvent recovery requirements while providing continuous operation capabilities. The integration of reaction and separation reduces overall energy consumption and equipment requirements [3].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis offers significant advantages including reduced reaction times, improved energy efficiency, and enhanced selectivity compared to conventional heating methods. The electromagnetic radiation provides volumetric heating through dipolar rotation and ionic conduction mechanisms [22] [23].

Microwave irradiation generates thermal effects through direct absorption by reacting species, with superheating induced by molecular vibration and rotation promoting endothermic esterification reactions [22]. The uniform energy distribution throughout the reaction mixture eliminates hot spots while providing precise temperature control.

Triacetin synthesis under microwave irradiation using activated natural zeolite catalysts achieves glycerol conversion exceeding 95% after 90 minutes with selectivities of 80.1%, 15.4%, and 4.5% toward monoacetin, diacetin, and triacetin respectively at 60 minutes [22]. Extended reaction times shift the product distribution toward higher acetylation products, with triacetin selectivity reaching 8.3% after 90 minutes.

The consecutive reaction pathway under microwave conditions follows the same mechanism as conventional heating but with accelerated kinetics. The thermal effect contributes to enhancing endothermic glycerol esterification, while the high energy requirement for third acetyl group introduction remains the rate-limiting step [22].

Optimization parameters for microwave-assisted synthesis include power level, temperature control, and reaction atmosphere. Continuous microwave systems enable larger scale processing while maintaining the benefits of uniform heating and rapid response times. The integration with continuous-flow reactors provides scalable alternatives to batch microwave processing [23].

Purity

Physical Description

Colourless, somewhat oily liquid having a slightly fatty odour

Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline]

Liquid

COLOURLESS OILY LIQUID.

colourless oily liquid with a very slight, ethereal, fruity odou

Color/Form

Colorless somewhat oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

258.00 to 260.00 °C. @ 760.00 mm Hg

258 °C

Flash Point

138 °C c.c.

Heavy Atom Count

Taste

Bitter taste

Slightly fatty taste

Vapor Density

Relative vapor density (air = 1): 7.52

Density

Bulk density: 9.7 lb/gal

Relative density (water = 1): 1.16

1.154-1.159

LogP

0.25

log Kow = 0.25

0.21

Odor

Slightly fruity or fatty odo

Decomposition

Appearance

Melting Point

3 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1939 of 1941 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Therapeutic Uses

Antifungal Agents; Solvents

/EXPL THER/ The FDA approved food additive Triacetin (glyceryl triacetate, GTA) has been safely used for acetate supplementation therapy in Canavan disease, a leukodystrophy due to aspartoacylase (ASPA) mutation. This study characterized the effects of GTA on the proliferation and differentiation of six primary glioblastoma (GBM)-derived glioma stem-like cells (GSCs) relative to established U87 and U251 GBM cell lines, normal human cerebral cortical astrocytes, and murine neural stem cells. GTA reduced proliferation of GSCs greater than established GBM lines. Moreover, GTA reduced growth of the more aggressive mesenchymal GSCs greater than proneural GSCs. Although sodium acetate induced a dose-dependent reduction of GSC growth, it also reduced cell viability. GTA-mediated growth inhibition was not associated with differentiation, but increased protein acetylation. These data suggest that GTA-mediated acetate supplementation is a novel therapeutic strategy to inhibit GSC growth.

/EXPL THER/ Canavan disease (CD) is a rare autosomal recessive neurodegenerative disorder presenting in early infancy. The course of the disease is variable, but it is always fatal. CD is caused by mutations in the ASPA gene, which codes for the enzyme aspartoacylase (ASPA), which breaks down N-acetylaspartate (NAA) to acetate and aspartic acid. The lack of NAA-degrading enzyme activity leads to excess accumulation of NAA in the brain and deficiency of acetate, which is necessary for myelin lipid synthesis. Glyceryltriacetate (GTA) is a short-chain triglyceride with three acetate moieties on a glycerol backbone and has proven an effective acetate precursor. Intragastric administration of GTA to tremor mice results in greatly increased brain acetate levels, and improved motor functions. GTA given to infants with CD at a low dose (up to 0.25 g/kg/d) resulted in no improvement in their clinical status, but also no detectable toxicity. We present for the first time the safety profile of high dose GTA (4.5 g/kg/d) in 2 patients with CD. We treated 2 infants with CD at ages 8 months and 1 year with high dose GTA, for 4.5 and 6 months respectively. No significant side effects and no toxicity were observed. Although the treatment resulted in no motor improvement, it was well tolerated. The lack of clinical improvement might be explained mainly by the late onset of treatment, when significant brain damage was already present. Further larger studies of CD patients below age 3 months are required in order to test the long-term efficacy of this drug.

For more Therapeutic Uses (Complete) data for TRIACETIN (9 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

VP: 1 mm Hg at 100 °C

0.00248 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.33

Impurities

... Commercial triacetin may contain diacetin, as well as monoacetin ...

Other CAS

Absorption Distribution and Excretion

Mongrel dogs /were used/ to determine the systemic, hindlimb, gut, hepatic, and renal uptake of acetate during infusion of a 5% v/v aqueous solution of triacetin. A primed, continuous infusion of [1-(14)C]-acetate was continued for 7 hr with 10 animals. Three hours after the start of the tracer infusion, the animals were infused with triacetin at a rate of 47 umol/kg/min for 4 hr. Blood and breath samples were taken at 15-min intervals for the last 30 min. Steady-state conditions were achieved in plasma acetate concentrations and specific activity and in expired [(14)-C02]. Plasma acetate concentrations were 1180, 935, 817, 752, and 473 umol/L /(all values approximate)/ in the aorta, renal vein, portal vein, femoral vein, and hepatic vein, respectively. The acetate turnover rate during triacetin infusion was 2214 umol/min; systemic acetate turnover accounted for 68% of triacetin-derived acetate.

Metabolism Metabolites

...Triacetin is rapidly hydrolysed in vitro by all tissues of the organism including the gastrointestinal tract.

Groups of female mongrel dogs to study the metabolic effects of isocaloric and hypercaloric infusions of 5% v/v aqueous triacetin. A primed, continuous infusion of 5 umol/kg (0.3 uCi/kg/min) [(13)C]-acetoacetate and 1.0 uCi/kg (0.01 uCi/kg/min) [(3)H]-glucose was continued for 6 hr. Three hours after the start of the isotope infusion, dosing with triacetin was started. Six animals were infused at a rate of 47 umol/kg/min and seven were infused at a rate of 70 umol/kg/min triacetin for 3 hr. Blood and breath samples were taken at 15 to 30-min intervals. A group of four animals was infused with 70 umol/kg/min glycerol and used as the control for the hypercaloric infusion. During isocaloric infusion of triacetin, plasma acetate and free fatty acid concentrations were significantly increased at 30 and 60 min, respectively, and remained elevated. During hypercaloric infusion, plasma acetate concentration increased progressively throughout the study, whereas the plasma free fatty acid concentration did not change. Plasma pyruvate and lactate concentrations were significantly decreased after 30 and 90 min, respectively, and throughout the study with both isocaloric and hypercaloric infusion. The plasma insulin concentrations were modestly increased during both infusions. Plasma glucose concentration was significantly decreased during isocaloric triacetin infusion; a slight but significant increase was observed with hypercaloric infusion. Glucose clearance decreased significantly in both groups during the last hour of triacetin infusion. Plasma ketone body concentrations increased significantly by 60 min, and they remained elevated with isocaloric infusion and increased progressively with hypercaloric infusion of triacetin; the increased concentrations were due to increased ketone body production. During the last hour of infusion, resting energy expenditure was significantly increased with isocaloric triacetin.

Esterases in fungi or in serum act at pH >4 to slowly release acetic acid in situ. Extent of hydrolysis is automatically limited by increased acidity and lowering of pH.

... The fungistatic activity of triacetin (glyceryl triacetate) results from its hydrolysis by fungalesterases to acetic acid.

Wikipedia

1,5-Cyclooctadiene

Drug Warnings

Irritation or sensitivity: Discontinue treatment and notify physician.

Diabetics or patients with impaired blood circulation: Use spray with caution.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; HUMECTANT; -> JECFA Functional Classes

Plastics -> Polymer Type -> PVC (soft)

Plastics -> Plasticisers

Cosmetics -> Film forming; Plasticiser; Hair dyeing; Solvent; Antimicrobial

Methods of Manufacturing

By direct reaction of glycerol with acetic acid in presence of Twitchell's reagent; or in benzene solution of glycerol and boiling acetic acid in presence of cationic resin (Zeo-Karb H) pretreated with dilute H2SO4 (sulfuric acid).

Action of acetic acid on glycerol. Method of purification: vacuum distillation.

... Prepared by heating glycerin with acetic anhydride alone or in the presence of finely divided potassium hydrogen sulfate.

General Manufacturing Information

Mining (except Oil and Gas) and support activities

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Printing Ink Manufacturing

Textiles, apparel, and leather manufacturing

1,2,3-Propanetriol, 1,2,3-triacetate: ACTIVE

Analytic Laboratory Methods

Identified using infrared absorption spectrum ... .

Analyte: triacetin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: triacetin; matrix: chemical identification; procedure: evolution of ethyl acetate odor when warmed with sulfuric acid and alcohol

Analyte: triacetin; matrix: chemical; procedure: reaction with alcoholic potassium hydroxide; titration with hydrochloric acid and phenolphthalein indicato

Storage Conditions

Interactions

Stability Shelf Life

Stable in usual industrial conditions.

Dates

A Simple and Rapid High-Performance Liquid Chromatography-Photodiode Array Method for Quantitation of Triacetin Contents From 30 Batches Produced in China

Ran Li, Xi Pan, Hao Wang, Guoning Guo, Long Huang, Min Wei, Yuanren Ma, Jinyan Zhang, Ji Hao, Xuyan Song, Xinzhou YangPMID: 33078189 DOI: 10.1093/chromsci/bmaa072

Abstract

In our present study, the standard chemicals of triacetin were purified by reverse-phase and normal-phase semi-preparative high-performance liquid chromatography (HPLC), and 1H NMR and 13C NMR were employed to determine the purity and structure of triacetin. Moreover, a simple and rapid HPLC-photodiode array (PDA) method was developed to determine the contents of triacetin in 30 batches from different suppliers. The chromatographic separation was performed on a Phenomenex Gemini-NX C18 column (250 × 4.6 mm, 5 μm) using a gradient elution system of water and acetonitrile (contained 0.1% of formic acid) solution with a flow rate of 1.0 mL/min at 30°C at 210 nm. Sample preparation method is rapid and energy efficient, and the obtained sample have a good purity. Validation shows good specificity, linearity (R2 = 0.9995), precision, stability, repeatability (% RSD < 2.80) and the average recovery (99.72%) of triacetin. The content of triacetin in most samples is concentrated in 94-97%. This developed approach is simple, rapid, accurate and can be used to quickly determine the purity and the content of triacetin in plasticizers and filter plugs.Optimization and Characterization of Mesoporous Sulfonated Carbon Catalyst and Its Application in Modeling and Optimization of Acetin Production

Usman Idris Nda-Umar, Irmawati Ramli, Ernee Noryana Muhamad, Norsahida Azri, Yun Hin Taufiq-YapPMID: 33182532 DOI: 10.3390/molecules25225221

Abstract

In this study, an optimized mesoporous sulfonated carbon (OMSC) catalyst derived from palm kernel shell biomass was developed using template carbonization and subsequent sulfonation under different temperatures and time conditions. The OMSC catalyst was characterized using acid-base titration, elemental analysis, XRD, Raman, FTIR, XPS, TPD-NH, TGA-DTA, SEM, and N

adsorption-desorption analysis to reveal its properties. Results proved that the OMSC catalyst is mesoporous and amorphous in structure with improved textural, acidic, and thermal properties. Both FTIR and XPS confirmed the presence of -SO

H, -OH, and -COOH functional groups on the surface of the catalyst. The OMSC catalyst was found to be efficient in catalyzing glycerol conversion to acetin via an acetylation reaction with acetic acid within a short period of 3 h. Response surface methodology (RSM), based on a two-level, three-factor, face-centered central composite design, was used to optimize the reaction conditions. The results showed that the optimized temperature, glycerol-to-acetic acid mole ratio, and catalyst load were 126 °C, 1:10.4, and 0.45 g, respectively. Under these optimum conditions, 97% glycerol conversion (GC) and selectivities of 4.9, 27.8, and 66.5% monoacetin (MA), diacetin (DA), and triacetin (TA), respectively, were achieved and found to be close to the predicted values. Statistical analysis showed that the regression model, as well as the model terms, were significant with the predicted R

in reasonable agreement with the adjusted R

(<0.2). The OMSC catalyst maintained excellent performance in GC for the five reaction cycles. The selectivity to TA, the most valuable product, was not stable until the fourth cycle, attributable to the leaching of the acid sites.

Solubilization and extraction of curcumin from Curcuma Longa using green, sustainable, and food-approved surfactant-free microemulsions

Pierre Degot, Verena Huber, Evamaria Hofmann, Maximilian Hahn, Didier Touraud, Werner KunzPMID: 32771898 DOI: 10.1016/j.foodchem.2020.127660

Abstract

Curcumin is a powerful coloring agent widely used in the food industry. Its extraction from the plant Curcuma longa is commonly done with aqueous solvent solutions. In contrast to the conventional extraction methods, the present study aimed to compare two different green and bio-based surfactant-free microemulsion (SFME) extraction systems, which are approved for food and yield a higher extracting power of curcuminoids. Two SFMEs, water/ethanol/triacetin and water/diacetin/triacetin, were investigated via dynamic light scattering. Curcumin solubility in binary mixtures consisting of ethanol/triacetin or diacetin/triacetin was studied both experimentally and theoretically using UV-Vis measurements and COSMO-RS. The SFMEs were further examined and compared to a common ethanol/water (80/20) extraction mixture with respect to their extracting ability using high performance liquid chromatography. The SFMEs containing ethanol were found to extract ~18% more curcuminoids than the SFMEs containing diacetin and ~53% more than the ordinary ethanol/water mixture.Effect of Protein Flexibility from Coarse-Grained Elastic Network Parameterizations on the Calculation of Free Energy Profiles of Ligand Binding

Hugo A L Filipe, Margarida I M Esteves, César A Henriques, Filipe E AntunesPMID: 32496775 DOI: 10.1021/acs.jctc.0c00418

Abstract

The characterization of the affinity and binding mechanism of specific molecules to a protein active site is scientifically and industrially relevant for many applications. In principle, this information can be obtained using molecular dynamics (MD) simulations by calculating the free energy profile of the process. However, this is a computationally demanding calculation. Currently, coarse-grained (CG) force fields are very well implemented for MD simulations of biomolecular systems. These computationally efficient force fields are a major advantage to the study of large model systems and/or those requiring long simulation times. The Martini model is currently one of the most popular CG force fields for these systems. For the specific case of protein simulations, to correctly maintain the macromolecular three-dimensional structure, the Martini model needs to include an elastic network (EN). In this work, the effect of protein flexibility, as induced by three EN models compatible with the Martini force field, was tested on the calculation of free energy profiles for protein-ligand binding. The EN models used were ElNeDyn, GoMartini, and GEN. The binding of triolein (TOG) and triacetin (TAG) to a lipase protein (lipase-TLL) was used as a case study. The results show that inclusion of greater flexibility in the CG parameterization of proteins is of high importance in the calculation of the free energy profiles of protein-ligand systems. However, care must be taken in order to avoid unjustified large protein deformations. In addition, due to molecular flexibility there may be no absolute need for the center of the ligand to reach the center of the protein-binding site. The calculation of the energy profile to a distance of about 0.5 nm from the active site center can be sufficient to differentiate the affinity of different ligands to a protein.

Viscoelastic behaviour of cellulose acetate/triacetin blends by rheology in the melt state

Xavier Dreux, Jean-Charles Majesté, Christian Carrot, Alexandra Argoud, Caroll VergelatiPMID: 31320052 DOI: 10.1016/j.carbpol.2019.114973

Abstract

The viscoelastic behaviour of cellulose acetate with a degree of substitution (DS) of 245 plasticized by triacetin was studied at short times by dynamic oscillatory measurements. Two distinct regimes and unexpected scaling behaviour according to plasticizer content were highlighted. The dynamics of chains and their structural organization are not modified up to 35 wt% of triacetin. The rheological behaviour is led by a constant correlation length corresponding to the distance between strong intermolecular interactions subsisting in the melt state at high temperature even in the presence of plasticizer. This particular structure involves the apparition of strain hardening effects during uniaxial extensional flow tests and an important elasticity corresponding to the apparition of a Weissenberg effect at really low shear rates during shear sweeps. Intramolecular hydrogen bonds are responsible of the high rigidity of cellulose acetate chains. Plasticized cellulose acetate in the melt state belongs to the class of associating polymers and its rheological behaviour is mainly led by stickers.Design and development of letrozole nanoemulsion: A comparative evaluation of brain targeted nanoemulsion with free letrozole against status epilepticus and neurodegeneration in mice

Ramsha Iqbal, Shakeeb Ahmed, Gaurav K Jain, Divya VohoraPMID: 31051232 DOI: 10.1016/j.ijpharm.2019.04.076

Abstract

The target of the current study is to formulate letrozole loaded nanoemulsion (LET-NE) for the direct nose to brain delivery to reduce peripheral effects of letrozole (LET). LET-NE is compared against intraperitoneally administered free LET in kainic acid (KA) induced status epilepticus (SE) in mice. LET loaded nanoemulsion (LET-NE) was prepared by aqueous microtitration method using Triacetin, Tween 80 and PEG-400 as the oil phase, surfactant, and co-surfactant. Nanoemulsion was studied for droplet size, polydispersity index (PDI), zeta potential, percentage transmittance, drug content, surface morphology. TEM images of developed formulation demonstrated spherical droplets with a mean diameter of 95.59 ± 2.34 nm, PDI of 0.162 ± 0.012 and zeta potential of -7.12 ± 0.12 mV respectively. In in-vitro and ex-vivo drug release, LET-NE showed prolonged drug release profile as compared to suspension. SE was induced by KA (10 mg/kg, i.p.) in Swiss albino mice. Behavioral seizure monitoring, biochemical estimations, and histopathological examination were performed. The onset time of SE was significantly enhanced and % incidence of SE was reduced by intranasal administration of LET-NE as compared to KA and LET administered intraperitoneally. Biochemical estimations revealed that LET-NE effectively decreased levels of 17-β estradiol while the levels of 5α-Dihydrotestosterone (5α-DHT) and 3α-androstanediol (3α-Diol) were significantly increased in the hippocampus. In cresyl violet staining LET-NE showed better protection of the hippocampus from neurotoxicity induced by KA as compared to LET. Also, in gamma scintigraphy of mouse brain, intranasal administration of nanoemulsion exhibited the presence of high concentration of LET. The study demonstrates the anticonvulsant and neuroprotective effect of LET-NE probably by inhibition of aromatization of testosterone into 17-β estradiol, proconvulsant, and diverting the pathway into the synthesis of testosterone metabolites, 3α-Diol with known anticonvulsant and neuroprotective action. Brain targeting of LET-NE showed better anticonvulsant and neuroprotective action than LET.Experimental analysis of performance and emission on DI diesel engine fueled with diesel-palm kernel methyl ester-triacetin blends: a Taguchi fuzzy-based optimization

Jibitesh Kumar Panda, Gadepalli Ravi Kiran Sastry, Ram Naresh RaiPMID: 29797204 DOI: 10.1007/s11356-018-2228-3

Abstract

The energy situation and the concerns about global warming nowadays have ignited research interest in non-conventional and alternative fuel resources to decrease the emission and the continuous dependency on fossil fuels, particularly for various sectors like power generation, transportation, and agriculture. In the present work, the research is focused on evaluating the performance, emission characteristics, and combustion of biodiesel such as palm kernel methyl ester with the addition of diesel additive "triacetin" in it. A timed manifold injection (TMI) system was taken up to examine the influence of durations of several blends induced on the emission and performance characteristics as compared to normal diesel operation. This experimental study shows better performance and releases less emission as compared with mineral diesel and in turn, indicates that high performance and low emission is promising in PKME-triacetin fuel operation. This analysis also attempts to describe the application of the fuzzy logic-based Taguchi analysis to optimize the emission and performance parameters.Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from

Esteban Plata, Mónica Ruiz, Jennifer Ruiz, Claudia Ortiz, John J Castillo, Roberto Fernández-LafuentePMID: 32899537 DOI: 10.3390/ijms21186501

Abstract

To exploit the hydrolytic activity and high selectivity of immobilized lipase B fromon octyl agarose (CALB-OC) in the hydrolysis of triacetin and also to produce new value-added compounds from glycerol, this work describes a chemoenzymatic methodology for the synthesis of the new dimeric glycerol ester 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate. According to this approach, triacetin was regioselectively hydrolyzed to 1,2-diacetin with CALB-OC. The diglyceride product was subsequently oxidized with pyridinium chlorochromate (PCC) and a dimeric ester was isolated as the only product. It was found that the medium acidity during the PCC treatment and a high 1,2-diacetin concentration favored the formation of the ester. The synthesized compounds were characterized using IR, MS, HR-MS, and NMR techniques. The obtained dimeric ester was evaluated at 100 ppm against seven bacterial strains and two

species to identify its antimicrobial activity. The compound has no inhibitory activity against the bacterial strains used but decreased

and

growth by 49% and 68%, respectively. Hemolytic activity was evaluated, and the results obtained support the use of the dimeric ester to control

and

growth in non-intravenous applications because the compound shows hemolytic activity.